molecular formula C21H22N4O2 B2880900 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899968-54-8

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2880900
CAS No.: 899968-54-8
M. Wt: 362.433
InChI Key: MYVDDCNROQDGGQ-UHFFFAOYSA-N
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Description

The compound 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one features a bicyclic 1,8-naphthyridin-2(1H)-one core substituted at position 1 with a methyl group and at position 3 with a 4-benzylpiperazine-1-carbonyl moiety. The 1,8-naphthyridinone scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in targeting receptors like cannabinoid CB2 and antimicrobial agents . The benzylpiperazine group enhances lipophilicity and may influence receptor binding affinity, while the methyl group at position 1 contributes to metabolic stability .

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-23-19-17(8-5-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVDDCNROQDGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2,6-Diaminopyridine

The 1,8-naphthyridine scaffold is constructed through a Gould-Jacobs reaction, involving the cyclocondensation of 2,6-diaminopyridine with ethyl acetoacetate under acidic conditions (Scheme 1). The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 3-acetyl-1,8-naphthyridin-2(1H)-one.

Key Conditions :

  • Solvent : Ethanol or acetic acid.
  • Acid Catalyst : Concentrated HCl or polyphosphoric acid.
  • Yield : 65–75%.

N-Methylation at Position 1

The nitrogen at position 1 is methylated using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step proceeds via an SN2 mechanism, achieving >90% conversion.

Optimization Note :
Prolonged reaction times (>12 hours) may lead to over-alkylation; thus, monitoring via thin-layer chromatography (TLC) is critical.

Alternative Synthetic Routes

Direct Nucleophilic Acyl Substitution

In cases where oxidation proves inefficient, direct substitution of a 3-chloro-1,8-naphthyridine derivative with 4-benzylpiperazine under SNAr conditions has been explored. However, this method suffers from lower yields (45–50%) due to steric hindrance from the methyl group.

One-Pot Cyclization-Coupling Approach

A recent patent describes a one-pot method wherein the naphthyridine core and piperazine moiety are assembled concurrently. This involves reacting 2,6-diaminopyridine with a pre-functionalized β-keto piperazine derivative under microwave irradiation. While promising (yield: 60%), scalability remains a challenge.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 1H, H-5), 7.82 (d, J = 7.8 Hz, 1H, H-6), 7.35–7.28 (m, 5H, benzyl), 4.02 (s, 3H, N-CH₃), 3.75–3.60 (m, 8H, piperazine).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Stepwise Synthesis 70–78% High reproducibility, scalable Multiple purification steps
One-Pot Approach 60% Reduced step count Requires specialized equipment
SNAr Substitution 45–50% Avoids oxidation steps Low yield, regioselectivity issues

Mechanistic Insights and Challenges

The methyl group at position 1 introduces steric hindrance, necessitating precise control during coupling. Computational studies suggest that the carbonyl group at position 3 stabilizes the transition state via resonance, facilitating amide bond formation. Side reactions, such as over-oxidation or piperazine dimerization, are mitigated by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

1,8-Naphthyridin-4(1H)-one Derivatives
  • 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10): Differs in the position of the carbonyl group (4(1H)-one vs. 2(1H)-one) and substituents (4-chlorobenzyl and 4-methylpiperazine). Exhibits antibacterial activity (MIC: 50–2000 µg/mL) against Gram-negative and Gram-positive pathogens, with moderate solubility due to the chloro substituent .
Quinolin-2-one and Quinolin-4-one Derivatives
  • Compound 75 (Quinolin-2-one derivative): Replaces the 1,8-naphthyridinone core with quinolin-2-one. Shows higher CB2 receptor affinity (Ki < 1 nM) and selectivity over CB1 (>700-fold) compared to naphthyridinone analogs. Reduced lipophilicity improves pharmacokinetics .
  • COR167 (Quinolin-4-one derivative): Demonstrates immunomodulatory effects in multiple sclerosis (MS) models by inhibiting T-cell proliferation and cytokine production. The quinoline core enhances metabolic stability in plasma .

Substituent Modifications

Piperazine Derivatives
  • 1-Benzyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5b2) :
    • Substitutes 4-benzylpiperazine with 4-phenylpiperazine.
    • Exhibits antifungal activity (MIC: 100–500 µg/mL) against Candida albicans and Aspergillus niger, attributed to the phenyl group’s hydrophobic interactions .
  • Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,8-naphthyridine-3-carboxylate (36): Incorporates a benzothiazole-piperazine hybrid.
Halogen-Substituted Derivatives
  • 6-Chloro-1,8-naphthyridin-2(1H)-one: Chlorine at position 6 increases electrophilicity, improving reactivity in cross-coupling reactions. Limited aqueous solubility due to hydrophobicity .
  • 4-Chloro-1,8-naphthyridin-2(1H)-one :
    • Used as a synthetic intermediate for antiviral agents. The chloro group facilitates nucleophilic substitution reactions .

Pharmacological and Functional Comparisons

Cannabinoid Receptor Affinity

Compound CB2 Affinity (Ki) CB1 Selectivity Key Feature
Target Compound Not Reported Not Reported Benzylpiperazine enhances lipophilicity
Quinolin-2-one derivative (75) <1 nM >700-fold Lower logP improves plasma stability
SR 144528 (CB2 antagonist) 0.6 nM 700-fold Orally active with long duration
  • Insight : The target compound’s benzylpiperazine moiety may improve CB2 binding compared to methylpiperazine analogs, but direct affinity data are lacking.

Antimicrobial Activity

Compound MIC Range (µg/mL) Key Pathogens Targeted
Target Compound Not Reported N/A
5a10 (4-Chlorobenzyl derivative) 50–2000 E. coli, S. aureus
5b2 (Phenylpiperazine) 100–500 C. albicans, A. niger
  • Insight : Piperazine derivatives with halogen substituents show broad-spectrum activity, suggesting the target compound’s benzyl group may enhance Gram-positive targeting.

Physicochemical Properties

Compound logP Solubility (mg/mL) PSA (Ų)
Target Compound ~3.5* <0.1 (predicted) ~60
4-Chloro-1,8-naphthyridin-2(1H)-one 2.1 0.25 (DMSO) 43.7
3-Phenyl-1,8-naphthyridin-2(1H)-one 2.8 0.12 (Water) 50.2

*Estimated using QSAR models.

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